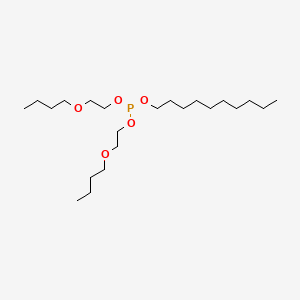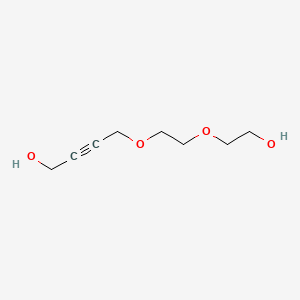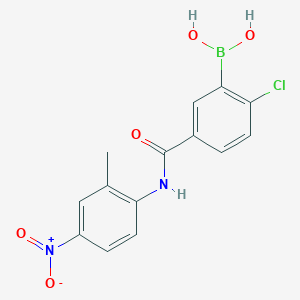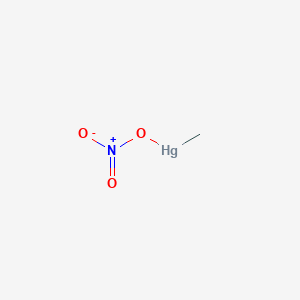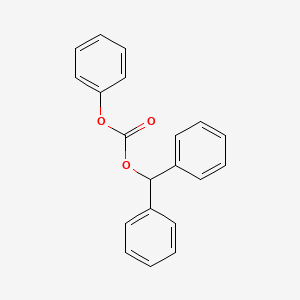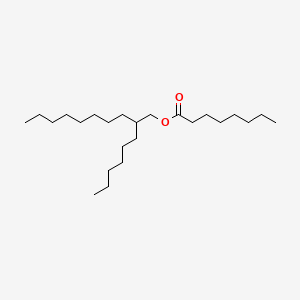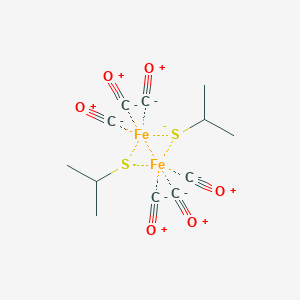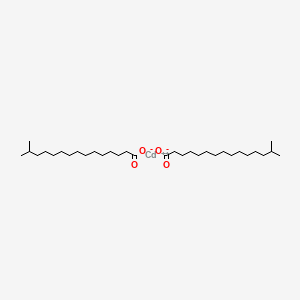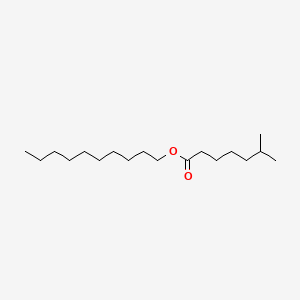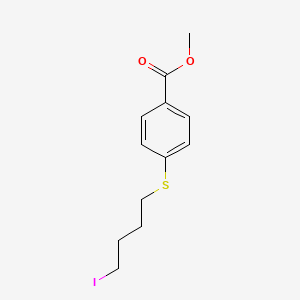
Dinonylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dinonylnaphthalene is an organic compound that belongs to the class of aryl sulfonic acids. It is characterized by its high molecular weight and the presence of two nonyl groups attached to a naphthalene ring. This compound has gained significant attention due to its unique properties and wide range of applications, particularly in industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dinonylnaphthalene is typically synthesized through the alkylation of naphthalene with nonene in the presence of a catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{Naphthalene} + \text{Nonene} \xrightarrow{\text{AlCl}_3} \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where naphthalene and nonene are combined under controlled conditions. The reaction mixture is then subjected to sulfonation to produce this compound sulfonic acid, which is subsequently purified through solvent extraction and ion exchange techniques .
Chemical Reactions Analysis
Types of Reactions: Dinonylnaphthalene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dinonylnaphthoquinone.
Reduction: Reduction reactions can convert this compound to its corresponding hydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sulfuric acid and nitric acid are employed for sulfonation and nitration reactions, respectively.
Major Products:
Oxidation: Dinonylnaphthoquinone
Reduction: this compound hydro derivatives
Substitution: this compound sulfonic acid, this compound nitro derivatives
Scientific Research Applications
Dinonylnaphthalene has a wide range of applications in scientific research, including:
Chemistry: Used as a phase-transfer catalyst and in the study of micelle formation in nonpolar solvents.
Biology: Investigated for its potential use in biological assays and as a component in bio-compatible materials.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Mechanism of Action
The mechanism of action of dinonylnaphthalene involves its ability to form micelles in nonpolar solvents. These micelles can encapsulate various substances, facilitating their transport and reaction. The compound’s sulfonic acid groups play a crucial role in its activity as a phase-transfer catalyst, enabling the transfer of ions between aqueous and organic phases .
Comparison with Similar Compounds
Didodecylnaphthalene sulfonic acid: Similar in structure but with dodecyl groups instead of nonyl groups.
Dinonylnaphthalene disulfonic acid: Contains two sulfonic acid groups, leading to different solubility and reactivity properties.
Uniqueness: this compound is unique due to its specific alkyl chain length and the resulting balance between hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring oil-soluble corrosion inhibitors and phase-transfer catalysts .
Properties
CAS No. |
25358-55-8 |
|---|---|
Molecular Formula |
C28H44 |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
1,2-di(nonyl)naphthalene |
InChI |
InChI=1S/C28H44/c1-3-5-7-9-11-13-15-19-25-23-24-26-20-17-18-22-28(26)27(25)21-16-14-12-10-8-6-4-2/h17-18,20,22-24H,3-16,19,21H2,1-2H3 |
InChI Key |
RAADJDWNEAXLBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=C(C2=CC=CC=C2C=C1)CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


